Cas no 2228486-27-7 (3-(4-aminobutan-2-yl)-4-bromobenzonitrile)
3-(4-aminobutan-2-yl)-4-bromobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(4-aminobutan-2-yl)-4-bromobenzonitrile
- 2228486-27-7
- EN300-1934715
-
- Inchi: 1S/C11H13BrN2/c1-8(4-5-13)10-6-9(7-14)2-3-11(10)12/h2-3,6,8H,4-5,13H2,1H3
- InChI Key: QYDMWRDDODUYEX-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1C(C)CCN
Computed Properties
- Exact Mass: 252.02621g/mol
- Monoisotopic Mass: 252.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.8Ų
3-(4-aminobutan-2-yl)-4-bromobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934715-1g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 1g |
$1256.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-5g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 5g |
$3645.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-10g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 10g |
$5405.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-0.05g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 0.05g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-0.1g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 0.1g |
$1106.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-0.25g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 0.25g |
$1156.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-0.5g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 0.5g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-1.0g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-1934715-2.5g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 2.5g |
$2464.0 | 2023-09-17 | ||
| Enamine | EN300-1934715-5.0g |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile |
2228486-27-7 | 5g |
$3645.0 | 2023-05-31 |
3-(4-aminobutan-2-yl)-4-bromobenzonitrile Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-(4-aminobutan-2-yl)-4-bromobenzonitrile
3-(4-Aminobutan-2-yl)-4-bromobenzonitrile: A Comprehensive Overview
3-(4-Aminobutan-2-yl)-4-bromobenzonitrile (CAS No. 2228486-27-7) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug development, advanced materials synthesis, and catalytic processes. In this article, we delve into the structural properties, synthesis methods, and the latest research findings related to 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile, providing a comprehensive understanding of its significance in modern chemical research.
The molecular structure of 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile comprises a benzonitrile core with a bromine substituent at the para position and a 4-aminobutan-2-yl group at the meta position. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The presence of the nitrile group (-CN) and the bromine atom (Br) introduces both electron-withdrawing effects and potential sites for substitution reactions, which are pivotal in organic synthesis.
Recent studies have highlighted the role of 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile as a key intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be effectively utilized in the construction of complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, its application in the synthesis of quinazoline derivatives has shown promise in anticancer drug development due to their ability to inhibit specific kinase enzymes associated with tumor growth.
Moreover, 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile has emerged as a valuable substrate in organocatalysis. Its ability to act as a directing group in transition metal-catalyzed reactions has been extensively explored. Recent advancements have shown that this compound can facilitate enantioselective alkylation and arylation processes, which are critical for producing chiral molecules with high enantiomeric excess. These findings underscore its importance in asymmetric synthesis, a field that continues to revolutionize drug discovery and fine chemical production.
In terms of material science applications, 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile has been investigated for its potential in polymer chemistry. Its functional groups allow for easy incorporation into polymeric networks, enabling the creation of materials with tailored electronic and mechanical properties. For example, researchers have successfully synthesized conductive polymers using this compound as a building block, demonstrating its utility in the development of advanced electronic materials.
The synthesis of 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile involves a multi-step process that typically begins with the bromination of an aromatic ring followed by nucleophilic substitution or coupling reactions. Recent innovations in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For instance, the use of palladium catalysts has enabled unprecedented control over regioselectivity during cross-coupling reactions, leading to higher yields and purer products.
Another area where 3-(4-Aminobutan-2-yl)-4-bromobenzonitrile has shown remarkable potential is in sensor technology. Its ability to undergo reversible redox reactions makes it an ideal candidate for designing electrochemical sensors capable of detecting trace amounts of analytes in complex matrices. Recent studies have demonstrated its application in glucose sensing devices, where it serves as an efficient electron transfer mediator.
In conclusion, 3-(4-Aminobutan-2-yll)-bromo benzonitrile (CAS No. 2228486–27–7) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, combined with recent advancements in synthetic methodologies and material science applications, position it as a key player in future research endeavors. As ongoing studies continue to uncover new facets of its utility, this compound is poised to make significant contributions to both academic and industrial sectors.
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